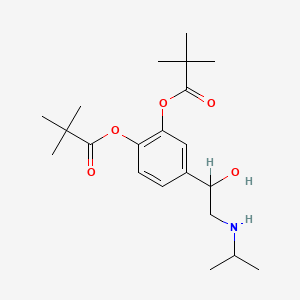
Dipivaloylisoproterenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipivaloylisoproterenol, also known as this compound, is a useful research compound. Its molecular formula is C21H33NO5 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ocular Applications
1.1 Prodrug Characteristics
Dipivaloylisoproterenol, also known as dipivefrin, is an ocular prodrug of epinephrine. It is designed to enhance corneal penetration and improve the bioavailability of epinephrine in the treatment of glaucoma. The prodrug form allows for better solubility and permeability, which are crucial for effective ocular delivery. Studies have demonstrated that this compound can significantly increase the therapeutic index compared to epinephrine, reducing systemic side effects associated with direct administration of the active drug .
1.2 Mechanism of Action
Upon administration, this compound is hydrolyzed by corneal esterases into epinephrine, which then exerts its pharmacological effects by activating beta-adrenergic receptors. This mechanism not only facilitates better absorption but also enhances the drug's efficacy in lowering intraocular pressure .
1.3 Efficacy Studies
Research indicates that this compound has a lipophilicity approximately 600 times greater than epinephrine, leading to improved corneal penetration and therapeutic outcomes. A study reported that 60% to 75% of the instilled prodrug was recovered in the eye, showcasing its effective ocular delivery profile .
| Parameter | This compound | Epinephrine |
|---|---|---|
| Lipophilicity | 600-fold | Baseline |
| Recovery in Eye | 60%-75% | N/A |
| Therapeutic Index | Higher | Lower |
Cardiovascular Applications
2.1 Cardiotonic Effects
In cardiology, this compound has been explored for its potential cardiotonic effects. Research has indicated that compounds related to isoproterenol can influence myocardial function and have implications for heart failure management. In particular, studies have shown that isoproterenol can induce myocardial injury but may also have therapeutic roles when used judiciously .
2.2 Case Studies
One notable case involved patients with pulmonary artery hypertension who were treated with sublingual isoproterenol. The results demonstrated significant improvements in cardiopulmonary parameters, suggesting that beta-adrenergic stimulation could be beneficial in specific cardiac conditions .
| Case Study Parameter | Before Treatment | After Treatment |
|---|---|---|
| Mean Pulmonary Artery Pressure | Elevated | Reduced |
| Cardiac Index | Low | Improved |
Summary of Findings
The applications of this compound span both ocular and cardiovascular domains, showcasing its versatility as a pharmacological agent. Its design as a prodrug enhances its effectiveness in treating glaucoma while minimizing systemic side effects associated with traditional epinephrine administration. In cardiology, its relationship with isoproterenol highlights potential therapeutic avenues for managing heart conditions.
Propiedades
Número CAS |
65114-85-4 |
|---|---|
Fórmula molecular |
C21H33NO5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H33NO5/c1-13(2)22-12-15(23)14-9-10-16(26-18(24)20(3,4)5)17(11-14)27-19(25)21(6,7)8/h9-11,13,15,22-23H,12H2,1-8H3 |
Clave InChI |
CBSXCMCOPDQXAD-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
SMILES canónico |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Sinónimos |
dipivaloylisoproterenol dipivalylisoproterenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















